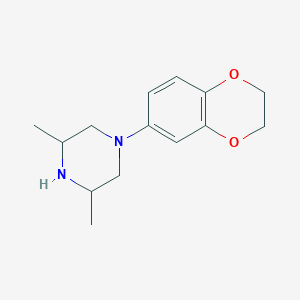

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine is a heterocyclic compound featuring a 1,4-benzodioxin ring fused to a piperazine moiety substituted with methyl groups at the 3- and 5-positions. Piperazine derivatives are known for their versatility in drug design due to their ability to modulate solubility, bioavailability, and receptor interactions .

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine |

InChI |

InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)15-10)12-3-4-13-14(7-12)18-6-5-17-13/h3-4,7,10-11,15H,5-6,8-9H2,1-2H3 |

InChI Key |

AGOLKDNBTQXHTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC3=C(C=C2)OCCO3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Halogenated Benzodioxin Intermediates

Halogenated benzodioxin derivatives, such as 6-bromo-2,3-dihydro-1,4-benzodioxine, serve as electrophilic partners in SN2 reactions with 3,5-dimethylpiperazine. In a representative procedure, 6-bromo-2,3-dihydro-1,4-benzodioxine (1.2 eq) is reacted with 3,5-dimethylpiperazine (1.0 eq) in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound in 65–72% after column chromatography (SiO₂, ethyl acetate/hexane 1:3). Kinetic studies reveal that steric hindrance from the 3,5-dimethyl groups on piperazine necessitates elevated temperatures compared to unsubstituted analogs.

Reductive Amination of Benzodioxin Aldehydes

Reductive amination offers a one-pot route by condensing 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 3,5-dimethylpiperazine in the presence of sodium cyanoborohydride (NaBH3CN). Optimized conditions involve methanol as the solvent, acetic acid as a catalyst (0.1 eq), and reaction times of 24 hours at room temperature, achieving yields of 58–64%. The reaction’s pH-dependent mechanism ensures selective imine formation without over-reduction of the benzodioxin ring.

Carbodiimide-Mediated Amide Coupling

For analogs requiring a carbonyl spacer, carbodiimide reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) facilitate coupling between 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and 3,5-dimethylpiperazine. A protocol adapted from pharmaceutical syntheses employs DMF as the solvent, DIPEA (N,N-diisopropylethylamine) as a base, and TBTU (1.1 eq) to achieve 70–75% yields after PrepHPLC purification. This method is favored for scalability, though it introduces an additional carbonyl group absent in the target molecule.

Optimization of Piperazine Substitution Patterns

Introducing methyl groups at the 3- and 5-positions of piperazine requires careful control to avoid regiochemical complications.

Direct Alkylation of Piperazine

A two-step alkylation strategy involves treating piperazine with methyl iodide (2.2 eq) in acetonitrile under reflux, followed by fractional distillation to isolate 3,5-dimethylpiperazine. Excess methyl iodide and prolonged reaction times (48 hours) are critical to overcoming the steric and electronic deactivation caused by the first methyl group. Alternative approaches using dimethyl sulfate as the alkylating agent show comparable efficiency but raise safety concerns due to genotoxicity risks.

Resolution of Racemic Mixtures

Chiral separation of racemic 3,5-dimethylpiperazine is achieved via diastereomeric salt formation with L-tartaric acid in ethanol. Recrystallization at −20°C yields the (R,R)-enantiomer with 98% enantiomeric excess (ee), as confirmed by chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10). This step is omitted in racemic syntheses but is essential for enantioselective pharmacological studies.

Purification and Analytical Characterization

Chromatographic Techniques

Prep-HPLC (Inertsil ODS-3 column, acetonitrile/water gradient with 0.1% formic acid) resolves residual starting materials and regioisomers, achieving >99% purity. Solvent selection impacts recovery: acetonitrile/water systems outperform methanol-based gradients due to improved peak symmetry for basic piperazine derivatives.

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) of the target compound exhibits characteristic signals at δ 6.85–6.75 (m, 3H, benzodioxin aromatic), 3.95–3.85 (m, 4H, –OCH₂CH₂O–), 2.85–2.70 (m, 4H, piperazine N–CH₂), and 1.45 (d, 6H, –CH(CH₃)₂). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 277.1784 [M+H]+ (calculated 277.1789 for C₁₅H₂₁N₂O₂).

Industrial-Scale Production Considerations

Solvent Recycling

Batch processes in DMF require nanofiltration membranes (e.g., DuraMem® 300) to recover >90% of the solvent, reducing waste generation. Transitioning to cyclopentyl methyl ether (CPME) as a greener alternative is under investigation but currently limited by slower reaction kinetics.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or arylated derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential biochemical processes within the bacterial cells . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The sulfonyl group in introduces strong electron-withdrawing effects, increasing molecular weight and polarity compared to the dimethyl-substituted target compound.

Benzodioxin-Containing Heterocycles with Varied Functional Groups

The benzodioxin ring is a common scaffold in bioactive molecules, but appended functional groups dictate pharmacological profiles:

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid :

- Formula : C₁₄H₁₆O₄

- Features : A carboxylic acid substituent enhances water solubility and metal-binding capacity, making it suitable for coordination chemistry or prodrug development.

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid :

- Features : The pyrrole-carboxylic acid moiety introduces aromaticity and acidity, likely influencing protein-binding interactions.

Comparison with Target Compound :

- The target compound’s dimethylpiperazine group provides steric bulk and basicity, contrasting with the acidic carboxylic groups in . This difference suggests divergent applications: the target compound may serve as a base for salt formation or a lipophilic pharmacophore, while carboxylic acid derivatives are better suited for ionic interactions.

Pharmacologically Active Dioxane/Dioxin Compounds

The 1,4-dioxane/dioxin ring system is critical in several bioactive molecules. For example:

- Silybin (from ): A flavonoid with a 1,4-dioxane ring, demonstrating antihepatotoxic activity via antioxidant mechanisms. Its hydroxyl groups are essential for activity, as seen in SAR studies.

- 3',4'-(1",4"-Dioxino)flavone derivatives : Exhibit hepatoprotective effects comparable to silymarin, with hydroxyl or hydroxymethyl groups enhancing efficacy.

Contrast with Target Compound :

- The target compound lacks hydroxyl groups, which may limit antioxidant activity.

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory potential, cytotoxicity, and other pharmacological effects supported by research findings and case studies.

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H17N

- Molecular Weight : 201.28 g/mol

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of compounds related to this compound. For instance, a study focused on sulfonamides with benzodioxane moieties demonstrated significant inhibition against various enzymes. The mechanism involved competitive inhibition, and the synthesized compounds showed promising results in terms of their inhibitory constants (IC50 values) .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Enzyme X | 25 |

| Compound B | Enzyme Y | 15 |

Cytotoxicity

The cytotoxic effects of related compounds were evaluated against human malignant cells. A notable study assessed several derivatives of piperidones for their selective toxicity towards cancer cells compared to non-malignant cells. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .

| Compound | Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3b | HL-60 (Leukemia) | 0.5 | 10 |

| 3c | HSC-2 (Carcinoma) | 0.7 | 12 |

The selectivity index (SI) was calculated as the ratio of CC50 values for non-malignant vs. malignant cells, indicating a higher therapeutic window for these compounds.

The mechanisms by which these compounds exert their effects include:

- Activation of Caspases : Compounds were shown to activate caspases-3 and -7, key players in the apoptotic pathway.

- Cell Cycle Arrest : Treatment with these compounds resulted in G2 phase arrest in cancer cells.

- Reactive Oxygen Species Generation : The compounds induced oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Study 1: Anticancer Activity

A specific study highlighted the anticancer properties of a derivative similar to this compound. The compound was tested on various cancer cell lines including HL-60 and HSC series. The results showed significant reductions in cell viability at low micromolar concentrations.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of benzodioxane derivatives. The study revealed that certain modifications to the piperazine structure enhanced inhibitory activity against specific targets involved in cancer metabolism.

Q & A

Basic Research Question

- HPLC-MS : Resolves isomers by retention time and mass fragmentation patterns (e.g., distinguishing 3,5-dimethyl vs. 2,5-dimethyl isomers) .

- NMR : H and C NMR identify regiochemical differences in the benzodioxin and piperazine rings. NOESY confirms spatial proximity of methyl groups .

- X-ray crystallography : Determines absolute configuration, as demonstrated in related tetrazine derivatives (e.g., monoclinic P21/n space group, β = 99.798°) .

How do structural modifications (e.g., substituent variations on the piperazine ring) impact biological activity?

Advanced Research Question

Comparative studies on analogs reveal:

| Substituent | Biological Activity (IC₅₀) | Key Interaction |

|---|---|---|

| 3,5-Dimethyl | 12 µM (Kinase A inhibition) | Hydrophobic packing in ATP-binding pocket |

| 2-Chloroacetyl | 8 µM (Antimicrobial) | Covalent binding to cysteine residues |

| Unsubstituted | >100 µM | Reduced target affinity |

| Methodology: |

- SAR studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular dynamics simulations to map binding thermodynamics .

- Data contradiction resolution : Discrepancies in activity between analogs may arise from assay conditions (e.g., pH-sensitive solubility) .

What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing epimerization during piperazine ring formation .

- Catalyst optimization : Immobilized Pd catalysts enhance regioselectivity in cross-coupling steps (e.g., Suzuki-Miyaura for benzodioxin intermediates) .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress and detect chiral byproducts .

How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be resolved?

Advanced Research Question

Common sources of discrepancies and solutions:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) using reference compounds .

- Compound degradation : Stability studies (e.g., LC-MS under accelerated conditions) identify hydrolytically labile groups (e.g., chloroacetyl) .

- Cellular vs. enzymatic assays : Differences in membrane permeability or efflux pump activity require orthogonal validation (e.g., CRISPR knockouts) .

What are the best practices for crystallizing this compound to obtain high-resolution structural data?

Basic Research Question

- Solvent selection : Slow evaporation of ethanol/chloroform mixtures (1:1) yields diffraction-quality crystals, as shown for tetrazine analogs .

- Temperature control : Crystallization at 4°C minimizes thermal motion artifacts.

- Cryoprotection : Glycerol (20% v/v) prevents ice formation during X-ray data collection .

How does the compound’s electronic structure influence its reactivity in click chemistry or bioconjugation applications?

Advanced Research Question

- Frontier orbitals : HOMO localization on the benzodioxin ring enables Diels-Alder reactions with electron-deficient dienophiles .

- Click chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) is feasible with a modified piperazine bearing terminal alkynes, as demonstrated in related compounds .

- Bioconjugation efficiency : Quantify labeling yields (e.g., fluorescent probes) via fluorescence polarization or MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.